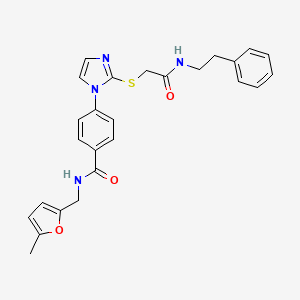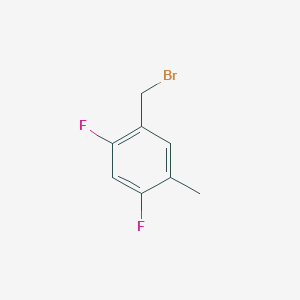
1-(Bromomethyl)-2,4-difluoro-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis . The presence of the bromine atom makes these compounds highly reactive, as it can be displaced by other groups in nucleophilic substitution reactions .
Synthesis Analysis
While specific synthesis methods for “1-(Bromomethyl)-2,4-difluoro-5-methylbenzene” are not available, bromomethyl compounds are generally synthesized through the reaction of a suitable precursor with bromine . For example, bromobenzene can be prepared by the action of bromine on benzene in the presence of a Lewis acid catalyst such as aluminium chloride .Molecular Structure Analysis
The molecular structure of bromomethyl compounds typically consists of a carbon backbone with a bromomethyl group attached. The bromine atom is electrophilic and can participate in various chemical reactions .Chemical Reactions Analysis
Bromomethyl compounds can undergo a variety of chemical reactions, including nucleophilic substitution and elimination reactions . The bromine atom can be displaced by other groups in nucleophilic substitution reactions, while elimination reactions can result in the formation of double bonds .Physical And Chemical Properties Analysis
Bromomethyl compounds are typically colorless liquids or solids. They have a high reactivity due to the presence of the bromine atom .Aplicaciones Científicas De Investigación
Bromination and Sulfur-functionalised Benzoquinones Synthesis
1-(Bromomethyl)-2,4-difluoro-5-methylbenzene has been explored in the context of bromination reactions. For instance, Aitken et al. (2016) demonstrated the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to the synthesis of various bromination products, including compounds structurally similar to this compound. This process is significant for creating sulfur-containing quinone derivatives, which have broad applications in organic synthesis (Aitken, Jethwa, Richardson, & Slawin, 2016).
Coordination Chemistry and Metal Ion Complexes
The compound also plays a role in coordination chemistry. Plenio et al. (1997) discussed the reactions of 1,3-bis(bromomethyl)-2-fluorobenzene, which is closely related to this compound, in forming fluorocryptands and their interactions with group I and II metal ions. These interactions result in significant shifts in NMR resonances and have implications in the study of metal-ligand bonding dynamics (Plenio, Hermann, & Diodone, 1997).
Polymer Synthesis
This compound is also relevant in polymer science. Uhrich et al. (1992) described the synthesis of hyperbranched polyethers using a compound structurally related to this compound. The study highlights the utility of these brominated compounds in developing polymers with specific properties, such as a large number of phenolic hydroxyl groups (Uhrich, Hawker, Fréchet, & Turner, 1992).
Crystal Structure Analysis
In crystallography, the compound and its derivatives are studied for understanding molecular interactions. Jones et al. (2012) examined the structures of several bromo- and bromomethyl-substituted benzenes to analyze Br···Br and C–Br···π interactions. This research provides insights into the packing motifs and chemical behaviors of such compounds in the crystalline state (Jones, Kuś, & Dix, 2012).
Mecanismo De Acción
The mechanism of action of bromomethyl compounds often involves the displacement of the bromine atom by other groups in nucleophilic substitution reactions.
Safety and Hazards
Direcciones Futuras
While specific future directions for “1-(Bromomethyl)-2,4-difluoro-5-methylbenzene” are not available, bromomethyl compounds continue to be of interest in the field of organic synthesis due to their high reactivity and versatility . They are often used as intermediates in the synthesis of various chemical compounds, and research into new synthesis methods and applications is ongoing .
Propiedades
IUPAC Name |
1-(bromomethyl)-2,4-difluoro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFXKBKIXOZNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine](/img/structure/B2426094.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2426095.png)
![[4-[(2-Fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2426097.png)

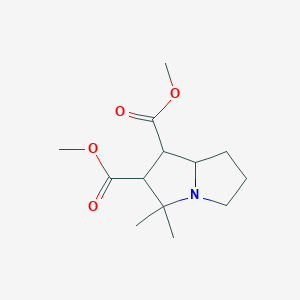
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-chlorophenol](/img/structure/B2426102.png)
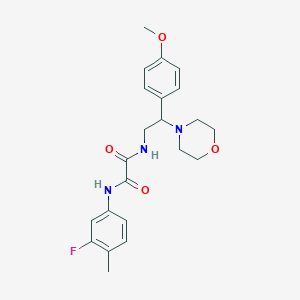
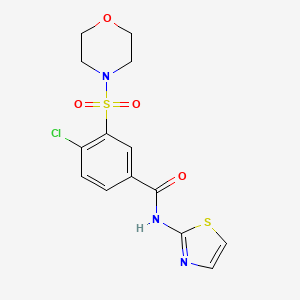



![2-phenyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]acetamide](/img/structure/B2426111.png)
![4-chloro-N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2426114.png)
